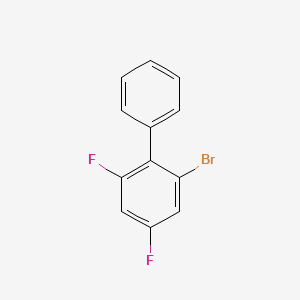

2-Bromo-4,6-difluoro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,5-difluoro-2-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF2/c13-10-6-9(14)7-11(15)12(10)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCKTWSJPFTHLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 2 Bromo 4,6 Difluoro 1,1 Biphenyl

Precursor Design and Retrosynthetic Analysis for Substituted Biphenyls

A retrosynthetic analysis of 2-Bromo-4,6-difluoro-1,1'-biphenyl logically disconnects the molecule at the C-C bond between the two phenyl rings. This approach points to two primary precursor fragments: a phenyl-containing nucleophile and a halogenated, difluorinated phenyl electrophile. The most common and effective strategy for this bond formation is the Suzuki-Miyaura cross-coupling reaction. gre.ac.uk This leads to two main retrosynthetic pathways:

Pathway A: Phenylboronic acid coupling with 1,3-dibromo-2,5-difluorobenzene (B1419311).

Pathway B: (2,5-Difluorophenyl)boronic acid coupling with a bromobenzene (B47551) derivative.

The choice between these pathways depends on the availability of starting materials and the need to control selectivity, especially when dealing with multiple halogen substituents.

The presence of both bromine and fluorine atoms on the aromatic precursors significantly influences their reactivity. Fluorine atoms, being highly electronegative, render the aromatic ring electron-deficient. tandfonline.com This electronic property is advantageous for the aryl halide partner in a Suzuki-Miyaura coupling, as it facilitates the initial oxidative addition step to the palladium(0) catalyst. libretexts.org Polyfluorinated brominated compounds have been shown to be suitable electrophiles in these reactions. acs.org

The reactivity of aryl halides in palladium-catalyzed couplings follows the general trend of I > Br > OTf >> Cl. libretexts.org Therefore, a precursor containing both bromine and fluorine atoms will selectively react at the C-Br bond, as the C-F bond is significantly stronger and generally unreactive under standard Suzuki-Miyaura conditions. beilstein-journals.org This inherent difference in reactivity is a key consideration in designing a selective synthesis.

The target molecule features a bromine atom at the ortho-position relative to the biaryl linkage. The presence of ortho-substituents introduces significant steric hindrance, which can impede the rotation around the newly formed C-C bond, a phenomenon known as atropisomerism. pharmaguideline.com From a synthetic standpoint, this steric bulk can hinder the approach of the coupling partners to the palladium catalyst, potentially slowing down the reaction or preventing it altogether. nih.gov

Successfully coupling ortho-substituted precursors often requires specialized catalytic systems. The use of bulky and electron-rich phosphine (B1218219) ligands is a common strategy to overcome the steric challenge. libretexts.orgnih.gov These ligands promote the formation of a coordinatively unsaturated palladium center, which is more reactive in the oxidative addition step with the sterically hindered aryl halide. The selection of an appropriate ortho-substituted precursor must therefore be paired with the selection of a suitable high-performance catalyst system.

Cross-Coupling Reactions as Primary Synthetic Routes

Among the various methods for biaryl synthesis, palladium-catalyzed cross-coupling reactions are the most powerful and versatile. researchgate.net The Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of the boron-based reagents and byproducts. gre.ac.ukacs.org

The Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. youtube.com For the synthesis of an electron-poor and sterically hindered molecule like this compound, each step of this cycle must be carefully optimized.

The choice of ligand is critical for the success of challenging Suzuki-Miyaura couplings. For substrates that are electron-deficient or sterically hindered, standard catalysts like Pd(PPh₃)₄ may be ineffective. acs.org Modern catalyst systems often employ bulky and electron-rich phosphine ligands, which have proven highly effective. researchgate.net These ligands stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org

Key classes of ligands for this type of transformation include:

Biarylphosphines (Buchwald Ligands): Ligands such as SPhos and XPhos are characterized by a biphenyl (B1667301) backbone and bulky phosphine substituents. They are highly effective for coupling sterically demanding substrates and electron-poor aryl halides. acs.org

Dialkylphosphines: Ligands with bulky alkyl groups, such as tri-tert-butylphosphine (P(t-Bu)₃), are also very effective due to their strong electron-donating properties and steric bulk. rsc.org

The selection of the optimal ligand often involves screening several candidates to maximize yield and minimize side reactions, such as homocoupling of the boronic acid. acs.org Catalyst loading is another important parameter. While typical loadings are in the range of 1-5 mol% of palladium, challenging couplings may require higher loadings. However, optimization aims to use the lowest possible amount of the expensive palladium catalyst to achieve an efficient reaction. acs.org

| Ligand Class | Example Ligands | Key Characteristics | Typical Applications |

|---|---|---|---|

| Biarylphosphines | SPhos, XPhos, RuPhos | Sterically bulky, electron-rich | Sterically hindered aryl chlorides and bromides; electron-deficient substrates acs.orgrsc.org |

| Dialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | Strongly electron-donating, large cone angle | General high-activity catalysts, effective for unreactive aryl halides libretexts.org |

| Ferrocenylphosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Robust, good for a wide range of substrates | General-purpose, though may be less effective for highly hindered couplings |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically tunable | Alternative to phosphine ligands, highly active for various couplings |

The choice of solvent and base is crucial for the efficiency of the Suzuki-Miyaura coupling. The base plays a key role in the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate species. chemrxiv.org The solvent system must be capable of dissolving both the organic substrates and the inorganic base, leading to the frequent use of solvent mixtures. researchgate.net

Bases: A variety of inorganic bases are commonly used, with the choice impacting the reaction rate and the prevalence of side reactions like protodeboronation. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). acs.orgresearchgate.net For electron-poor boronic acids, milder bases are sometimes preferred to suppress protodeboronation. researchgate.net

Solvents: The solvent affects the solubility of the reactants and the stability and activity of the palladium catalyst. Aprotic solvents are common, often mixed with water to dissolve the inorganic base. Common solvent systems include toluene/water, dioxane/water, and DMF/water. researchgate.netmdpi.com For instance, studies have shown that alcoholic solvents or aqueous mixtures can significantly promote the reaction compared to anhydrous non-polar solvents like dioxane alone. researchgate.net The optimal system is typically determined through empirical screening for a specific set of substrates. mdpi.com

| Solvent System | Base | General Characteristics and Applications |

|---|---|---|

| Toluene / H₂O | K₂CO₃, Na₂CO₃ | Commonly used, good for a wide range of aryl bromides. acs.org |

| Dioxane / H₂O | K₃PO₄, Cs₂CO₃ | Effective system, often used for fluorinated substrates. acs.org |

| THF / H₂O | NaOH, K₃PO₄ | Good for promoting reactions at lower temperatures. |

| DMF / H₂O | K₂CO₃ | Polar aprotic solvent, can increase reaction rates but may require careful temperature control. mdpi.com |

| Methanol / H₂O | NaOH | Environmentally friendlier option, shows high efficiency in some systems. researchgate.net |

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for Biphenyl Formation

Investigation of Aryl Boronic Acid/Ester and Aryl Halide Partners

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and esters. gre.ac.ukacs.org The reaction typically involves the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid or its corresponding ester derivative. sigmaaldrich.com

For the synthesis of this compound, two primary Suzuki-Miyaura strategies can be envisaged:

Strategy A: Coupling of a 1,3-dihalo-4,6-difluorobenzene derivative with phenylboronic acid.

Strategy B: Coupling of a (2-bromo-4,6-difluorophenyl)boronic acid or ester with an aryl halide like bromobenzene or iodobenzene.

The choice of coupling partners is critical for reaction success. Aryl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides in the oxidative addition step of the catalytic cycle. The stability and commercial availability of boronic acids and their pinacol esters make them highly attractive coupling partners. gre.ac.uk Research into the synthesis of various fluorinated biphenyls has demonstrated the efficacy of using fluorinated aryl halides with different arylboronic acids in the presence of a palladium catalyst and a base. nih.gov For instance, the coupling of 2-iodo-4-nitrofluorobenzene with boronic acids proceeds in high yield, indicating that such transformations are well-precedented. nih.gov

Table 1: Potential Suzuki-Miyaura Coupling Partners for Synthesis

| Aryl Halide Partner | Aryl Boronic Acid/Ester Partner | Anticipated Product |

|---|---|---|

| 1,3-Dibromo-4,6-difluorobenzene | Phenylboronic acid | This compound |

| 1-Bromo-3-iodo-4,6-difluorobenzene | Phenylboronic acid | This compound |

| Bromobenzene | (2-Bromo-4,6-difluorophenyl)boronic acid pinacol ester | This compound |

Exploration of Other Transition Metal-Catalyzed Cross-Couplings

While the Suzuki-Miyaura reaction is prominent, other transition metal-catalyzed cross-couplings offer alternative synthetic routes, each with unique advantages and considerations related to the nature of the organometallic reagent.

The Stille reaction couples an organic halide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.org A key advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. wikipedia.orglibretexts.org However, a significant drawback is the high toxicity of tin compounds. wikipedia.org

For the target molecule, this would involve reacting a dihalo-difluorobenzene with an organostannane like phenyltrimethylstannane, or coupling a (2-bromo-4,6-difluorophenyl)stannane with an aryl halide. The reaction is versatile, and many organotin reagents are commercially available or can be synthesized from literature procedures. wikipedia.orgsigmaaldrich.com The Stille coupling has been successfully applied to the synthesis of complex molecules, including in late-stage tandem reactions to form macrocycles. wikipedia.org

The Negishi coupling is a powerful and versatile reaction that forms C-C bonds by coupling organic halides or triflates with organozinc compounds, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction was among the first methods to allow for the preparation of unsymmetrical biaryls in good yields. organic-chemistry.org Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can be advantageous, but they are also more sensitive to air and moisture, requiring inert reaction conditions. chem-station.com

The Negishi coupling demonstrates high functional group tolerance and is applicable to a broad scope of substrates, including the coupling of sp², sp³, and sp carbon atoms. wikipedia.orgrsc.org The synthesis of this compound could be achieved by reacting an appropriate dihalo-difluorobenzene with a phenylzinc reagent or by coupling a (2-bromo-4,6-difluorophenyl)zinc halide with bromobenzene. rsc.org

The Kumada coupling, reported independently by the groups of Kumada and Corriu in 1972, was the first transition metal-catalyzed cross-coupling reaction. wikipedia.org It utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is economically attractive as it uses readily available and inexpensive Grignard reagents. organic-chemistry.org

A primary limitation of the Kumada coupling is the high reactivity of Grignard reagents, which makes them incompatible with many functional groups, such as alcohols and carbonyls. wikipedia.org The reaction is sensitive to protonolysis and requires strictly anhydrous conditions. wikipedia.org Despite these limitations, it remains a method of choice for the low-cost synthesis of unsymmetrical biaryls on an industrial scale. organic-chemistry.org The synthesis of the target compound would involve the reaction of a phenylmagnesium halide with a dihalo-difluorobenzene derivative. orgsyn.org

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.comwikipedia.org While this reaction does not directly produce a saturated biphenyl like the target compound, it is a powerful tool for synthesizing olefinic biphenyl derivatives, such as fluorinated stilbenes, which can be precursors or analogues. beilstein-journals.org

For example, 1-bromo-3,5-difluorobenzene could be coupled with styrene in the presence of a palladium catalyst and a base to yield a difluorostilbene. The reaction is highly valuable for its ability to form C-C bonds with high chemoselectivity under mild conditions. mdpi.com The mechanism involves the arylation of olefins, and a wide variety of alkenes can be used. mdpi.com The Heck reaction is a cornerstone of modern organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org

Mechanistic Insights into Catalytic Cycles for C-C Bond Formation

The catalytic cycles of the Suzuki, Stille, Negishi, and Kumada reactions share a common mechanistic framework consisting of three fundamental steps:

Oxidative Addition : The active Pd(0) or Ni(0) catalyst reacts with the aryl halide (Ar-X), breaking the carbon-halogen bond and forming a new organometallic complex, Ar-M(II)-X (where M is Pd or Ni). This step increases the oxidation state of the metal from 0 to +2.

Transmetalation : The organometallic coupling partner (e.g., Ar'-B(OH)₂, Ar'-SnR₃, Ar'-ZnX, or Ar'-MgX) transfers its organic group (Ar') to the metal center, displacing the halide (X). This forms a new complex, Ar-M(II)-Ar'. This is a crucial step where the two organic fragments that will form the new C-C bond are brought together on the same metal center.

Reductive Elimination : The two organic groups (Ar and Ar') on the metal center couple and are eliminated from the catalyst as the final product (Ar-Ar'). This step forms the desired C-C bond and regenerates the active M(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The Heck reaction follows a different, though related, pathway. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the cycle proceeds through:

Migratory Insertion (Carbopalladation) : The alkene coordinates to the palladium complex and then inserts into the palladium-aryl bond.

β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new C=C double bond in the product and a palladium-hydride species.

Reductive Elimination/Base Regeneration : A base is used to remove the hydride and the halide from the palladium, regenerating the active Pd(0) catalyst. nih.gov

Table 2: Comparison of Catalytic Cycles for C-C Bond Formation

| Coupling Reaction | Organometallic Reagent | Key Mechanistic Steps | Common Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Oxidative Addition, Transmetalation, Reductive Elimination | Palladium |

| Stille | Organotin (R-SnR'₃) | Oxidative Addition, Transmetalation, Reductive Elimination | Palladium |

| Negishi | Organozinc (R-ZnX) | Oxidative Addition, Transmetalation, Reductive Elimination | Palladium or Nickel |

| Kumada | Organomagnesium (R-MgX) | Oxidative Addition, Transmetalation, Reductive Elimination | Palladium or Nickel |

| Heck | Alkene | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Palladium |

Alternative Synthetic Approaches

The construction of the this compound scaffold can be approached through various modern coupling and functionalization strategies. The selection of a particular method often depends on the availability of starting materials, desired scale, and tolerance to functional groups.

Ullmann Coupling and Modified Homocoupling Strategies

The Ullmann reaction, a classical method for the formation of biaryl bonds, typically involves the copper-mediated coupling of two aryl halides. pharmaceutical-business-review.com While traditionally requiring harsh reaction conditions, modern modifications have improved its scope and utility. pharmaceutical-business-review.com For the synthesis of an unsymmetrical biphenyl like this compound, a cross-coupling approach would be necessary, which can be challenging to achieve with high selectivity using classical Ullmann conditions due to competing homocoupling reactions.

However, modified Ullmann-type reactions or related homocoupling strategies of a suitable precursor could be envisioned. For instance, the homocoupling of a 1-bromo-3,5-difluorobenzene derivative under specific catalytic conditions could potentially lead to a symmetrically substituted biphenyl, which would then require further functionalization. The reactivity of fluorinated aryl halides in Ullmann-type couplings is well-documented, with the electron-withdrawing nature of fluorine atoms often facilitating the reaction.

A plausible, though challenging, cross-coupling strategy could involve the reaction between 1,3-difluorobenzene and a brominated phenylating agent in the presence of a copper catalyst. The regioselectivity of such a reaction would be a critical factor to control.

Table 1: Representative Conditions for Ullmann-type Biaryl Coupling

| Parameter | Condition | Reference |

| Catalyst | Copper(I) salts (e.g., CuI, CuBr), Copper powder | pharmaceutical-business-review.com |

| Ligand | Phenanthroline, N,N-Dimethylglycine | pharmaceutical-business-review.com |

| Base | K₂CO₃, Cs₂CO₃ | pharmaceutical-business-review.com |

| Solvent | DMF, DMSO, Toluene | pharmaceutical-business-review.com |

| Temperature | 100-200 °C | pharmaceutical-business-review.com |

Directed Ortho-Metallation (DoM) Strategies in Fluorinated Benzene (B151609) Systems

Directed Ortho-Metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. baranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org Fluorine atoms can themselves act as weak directing groups in DoM, a phenomenon that can be exploited in the synthesis of fluorinated biphenyls. acs.org

A potential synthetic route to this compound using DoM could start from 1,3-difluorobenzene. Lithiation directed by one of the fluorine atoms would generate a lithiated intermediate, which could then be quenched with an electrophilic bromine source (e.g., Br₂) to introduce the bromine atom. Subsequent cross-coupling of the resulting bromodifluorobenzene with a phenylating agent, for instance via a Suzuki-Miyaura reaction, would yield the target biphenyl structure.

Alternatively, one could start with a pre-formed 4,6-difluoro-1,1'-biphenyl. A directing group, such as an amide or a methoxy group, strategically placed on one of the rings, could direct lithiation to the desired ortho position, followed by bromination. The fluorine atoms in the 4 and 6 positions would likely enhance the acidity of the proton at the 2-position, facilitating the DoM process. acs.org

Table 2: Key Reagents in Directed Ortho-Metallation

| Reagent Type | Examples | Reference |

| Organolithium Base | n-Butyllithium, sec-Butyllithium, LDA | baranlab.org |

| Directing Group | -CONR₂, -OMe, -F, -SO₂NR₂ | baranlab.org |

| Electrophile | Br₂, C₂Br₂Cl₄ | nih.gov |

| Solvent | THF, Diethyl ether | baranlab.org |

Electrophilic Bromination and Nucleophilic Fluorination

The synthesis of this compound could also be approached by introducing the halogen substituents onto a pre-existing biphenyl core. Electrophilic aromatic bromination is a common method for introducing bromine atoms onto an aromatic ring. nih.gov The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

In the case of a 4,6-difluoro-1,1'-biphenyl precursor, the two fluorine atoms are ortho, para-directing and deactivating, while the phenyl group is also ortho, para-directing and activating. The position of bromination would depend on the interplay of these electronic effects. The position ortho to the phenyl group and flanked by two fluorine atoms (the 2-position) is sterically hindered. However, the directing influence of the phenyl group and the potential activation of the ring might still allow for bromination at this site, although mixtures of isomers could be expected.

Nucleophilic aromatic substitution (SNA_r) to introduce fluorine atoms is generally challenging and requires activated substrates with strong electron-withdrawing groups in the ortho or para positions to the leaving group. Given the substitution pattern of this compound, a synthetic strategy relying on nucleophilic fluorination as the final step is less likely to be efficient.

Table 3: Common Reagents for Electrophilic Aromatic Bromination

| Reagent | Conditions | Reference |

| Bromine (Br₂) | Lewis acid catalyst (e.g., FeBr₃, AlCl₃) | nih.gov |

| N-Bromosuccinimide (NBS) | Acid catalyst, light initiation | nih.gov |

| Bromodimethylsulfonium bromide | In situ generation | nih.gov |

Advanced Techniques for Product Isolation and Purification

The successful synthesis of this compound is contingent upon effective purification to remove unreacted starting materials, byproducts, and isomeric impurities.

Chromatographic Methodologies (e.g., Flash Chromatography, HPLC)

Flash chromatography is a widely used technique for the preparative purification of organic compounds. orgsyn.org For a moderately polar compound like this compound, a normal-phase flash chromatography system using silica gel as the stationary phase would be appropriate. The choice of eluent is critical for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would likely be effective. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Table 4: Typical Parameters for Flash Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica gel (40-63 µm) |

| Mobile Phase | Hexanes/Ethyl Acetate gradient |

| Detection | UV visualization (254 nm) |

| Loading Technique | Dry loading or concentrated solution |

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is suitable for the purification of smaller quantities of material or for analytical separation of isomers. nih.govfishersci.com Reversed-phase HPLC, with a C18 or a specialized biphenyl stationary phase, would be a suitable choice. hplc.euscielo.br The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. The separation of halogenated biphenyls by HPLC has been well-established. nih.govfishersci.comrsc.org

Recrystallization and Crystallization Techniques

Recrystallization is a powerful purification technique for solid compounds, relying on the differential solubility of the desired product and impurities in a given solvent at different temperatures. The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

For a fluorinated aromatic compound like this compound, a range of solvents could be screened. Common choices include alcohols (e.g., ethanol, isopropanol), hydrocarbons (e.g., hexanes, heptane), or mixtures of a good solvent and a poor solvent (e.g., dichloromethane/hexanes). The presence of fluorine atoms can influence the solubility profile of the molecule. Finding the optimal solvent or solvent system is often an empirical process. Slow cooling of a saturated solution is crucial for the formation of well-defined crystals and efficient purification.

Table 5: Common Solvents for Recrystallization of Aromatic Compounds

| Solvent/Mixture | Polarity | Typical Use |

| Ethanol/Water | Polar | For moderately polar compounds |

| Hexanes/Ethyl Acetate | Nonpolar/Polar | For compounds with intermediate polarity |

| Dichloromethane/Hexanes | Polar/Nonpolar | For dissolving a wide range of compounds and inducing crystallization |

| Toluene | Nonpolar | For less polar aromatic compounds |

Scale-Up Considerations for Laboratory and Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of various factors to ensure a safe, efficient, and economically viable process. While laboratory methods prioritize proof-of-concept and small-scale purification, industrial production focuses on cost-effectiveness, process robustness, safety, and environmental impact. Key considerations for the scale-up of this compound synthesis are detailed below.

A primary challenge in scaling up the synthesis of substituted biphenyls is the management of reaction conditions and the potential for side reactions. The choice of synthetic route is critical, with palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling being a common method for biphenyl synthesis. However, issues such as catalyst deactivation, the need for expensive ligands, and the generation of palladium waste must be addressed for large-scale production.

Another significant consideration is the purification of the final product. While laboratory-scale synthesis may rely on techniques like column chromatography, these methods are often not feasible or cost-effective for industrial production. Therefore, developing a process that yields a product of high purity directly from the reaction or through simple crystallization is highly desirable.

The following tables outline the key parameters and challenges associated with the scale-up of this compound synthesis, comparing laboratory and industrial scale considerations.

Table 1: Key Process Parameters for Scale-Up

| Parameter | Laboratory Scale Considerations | Industrial Scale Considerations |

| Catalyst Loading | Higher catalyst loading is often acceptable to maximize yield and reaction speed. | Minimizing catalyst loading is crucial to reduce costs and simplify purification. This may involve optimizing reaction conditions or using more active catalyst systems. |

| Solvent Selection | A wide range of solvents can be used, with less emphasis on cost and environmental impact. | Solvents are chosen based on cost, safety, environmental impact (green chemistry principles), and ease of recovery and recycling. |

| Reaction Time | Longer reaction times may be acceptable. | Shorter reaction cycles are preferred to maximize reactor throughput and reduce operational costs. |

| Temperature and Pressure Control | Precise temperature and pressure control is relatively straightforward. | Maintaining uniform temperature and pressure in large reactors can be challenging and requires specialized equipment. |

| Reagent Purity | High-purity reagents are typically used to ensure clean reactions. | The use of technical grade reagents may be more cost-effective, requiring a robust process that can tolerate impurities. |

Table 2: Challenges in Scaling Up Synthesis

| Challenge | Laboratory Scale Mitigation | Industrial Scale Mitigation |

| Heat Transfer | Efficient heat dissipation is easily managed in small reaction vessels. | In large reactors, exothermic reactions can lead to localized overheating and side product formation. Effective heat exchange systems are essential. |

| Mass Transfer | Efficient mixing is readily achieved. | Ensuring proper mixing of reactants, especially in heterogeneous reactions, is critical to avoid localized concentration gradients and ensure consistent product quality. |

| Product Isolation and Purification | Column chromatography, preparative TLC, and other small-scale techniques are common. | Development of scalable purification methods such as crystallization, distillation, or extraction is necessary. The process should be designed to minimize impurities. |

| Process Safety | Handling of hazardous materials is done on a small scale with standard laboratory safety protocols. | A thorough process safety assessment (e.g., HAZOP study) is required to identify and mitigate risks associated with handling large quantities of flammable solvents and reactive reagents. |

| Waste Management | Small volumes of waste are disposed of according to laboratory guidelines. | Minimizing waste generation and developing efficient waste treatment processes are critical for environmental compliance and cost reduction. |

Detailed Research Findings

For the synthesis of this compound, a likely industrial route would involve a Suzuki-Miyaura coupling between a suitable boronic acid or ester and an aryl halide. The scale-up of such a process would involve detailed investigation into several areas:

Catalyst and Ligand Selection: While standard palladium catalysts and phosphine ligands may be effective on a lab scale, industrial processes often explore more robust and cost-effective catalyst systems. This can include developing custom ligands that promote high turnover numbers and stability, or investigating the use of heterogeneous catalysts that can be more easily recovered and reused.

Process Optimization: Design of Experiments (DoE) is often employed to systematically optimize reaction parameters such as temperature, pressure, reactant stoichiometry, and catalyst loading. This statistical approach helps in identifying the optimal conditions for maximizing yield and purity while minimizing costs and environmental impact.

Impurity Profiling: A thorough understanding of the potential impurities that can form during the reaction is crucial for developing an effective purification strategy. This involves identifying the sources of impurities and developing analytical methods to monitor their levels throughout the process.

Crystallization Development: For solid products like this compound, developing a robust crystallization process is key to achieving the desired purity and physical form of the final product. This involves studying factors such as solvent selection, cooling profiles, and seeding strategies.

Chemical Reactivity and Derivatization of 2 Bromo 4,6 Difluoro 1,1 Biphenyl

Reactivity of the Fluorine Atoms

Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. acsgcipr.org In 2-Bromo-4,6-difluoro-1,1'-biphenyl, the two fluorine atoms, being highly electronegative, activate the ring for such substitutions. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine) to form a resonance-stabilized intermediate known as a Meisenheimer complex. acsgcipr.org Subsequent loss of the fluoride (B91410) ion yields the substituted product. For SNAr reactions, aryl fluorides are often the most reactive substrates compared to other aryl halides. acsgcipr.orgmasterorganicchemistry.com

The electron-deficient nature of the difluorinated ring in this compound allows for reactions with a range of nucleophiles. Common nucleophiles used in SNAr reactions include amines, alkoxides (from alcohols), and thiolates (from thiols). acsgcipr.org

Amines: Primary and secondary amines can act as effective nucleophiles to displace a fluorine atom, leading to the formation of substituted aminobiphenyls. These reactions are often carried out in the presence of a base to neutralize the hydrogen fluoride generated. acsgcipr.org

Alcohols: Alcohols, typically in the form of their more nucleophilic alkoxide counterparts (generated by using a base like sodium hydroxide (B78521) or potassium carbonate), can react to form aryl ethers. acsgcipr.org

Thiols: Thiols are excellent nucleophiles and their corresponding thiolates readily displace activated aryl fluorides to produce aryl sulfides.

The table below illustrates the expected products from the SNAr reaction of this compound with representative nucleophiles.

| Nucleophile (Nu-H) | Reagent Conditions | Potential Product |

| Ammonia (NH₃) | Heat, Base | 2-Bromo-4(or 6)-amino-6(or 4)-fluoro-1,1'-biphenyl |

| Ethanol (CH₃CH₂OH) | NaH or K₂CO₃, Solvent (e.g., DMF) | 2-Bromo-4(or 6)-ethoxy-6(or 4)-fluoro-1,1'-biphenyl |

| Ethanethiol (CH₃CH₂SH) | NaH or K₂CO₃, Solvent (e.g., DMF) | 2-Bromo-4(or 6)-(ethylthio)-6(or 4)-fluoro-1,1'-biphenyl |

This table represents potential reaction outcomes based on general principles of SNAr reactivity.

In this compound, the two fluorine atoms are in non-equivalent positions (C4 and C6), leading to questions of regioselectivity. The outcome of nucleophilic attack is determined by a combination of electronic and steric factors.

Electronic Effects: The unsubstituted phenyl group acts as an electron-withdrawing group via resonance, which would preferentially stabilize the negative charge of the Meisenheimer complex when the attack occurs at the C4 position (para to the phenyl group). The bromine atom at C2 also exerts a strong electron-withdrawing inductive effect.

Steric Effects: The bromine atom at C2 and the phenyl group at C1 create significant steric hindrance around the C6-fluorine. In contrast, the C4-fluorine is less sterically encumbered.

Given these factors, nucleophilic attack is expected to occur preferentially at the C4 position. The para-disposed phenyl group provides electronic activation, and this position is sterically more accessible than the C6 position, which is flanked by both the bromine atom and the other aromatic ring. The regioselectivity of SNAr reactions can be highly sensitive to the specific nucleophile and reaction conditions used. wuxiapptec.com

Activation of C-F Bonds for Further Functionalization (e.g., C-F arylation)

Beyond SNAr, the functionalization of fluorinated arenes can be achieved through the activation of carbon-fluorine (C-F) bonds. baranlab.org This area of research has gained momentum as it offers alternative pathways to form new carbon-carbon or carbon-heteroatom bonds, which can be complementary to traditional methods. baranlab.org Transition metal catalysis is often employed to cleave the strong C-F bond and enable cross-coupling reactions, such as C-F arylation. This approach could potentially be used to replace one or both fluorine atoms in this compound with other aryl groups, further extending the molecular complexity.

Electrophilic Aromatic Substitution (EAS) at the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org In this compound, the two rings have vastly different reactivities towards electrophiles. The ring substituted with bromine and fluorine atoms is strongly deactivated by the powerful electron-withdrawing inductive effects of the halogens. Therefore, electrophilic attack will occur exclusively on the unsubstituted phenyl ring.

The 2-bromo-4,6-difluorophenyl moiety acts as a substituent on the other ring. Phenyl groups are known to be ortho, para-directing and activating substituents in EAS reactions. youtube.com This is because they can stabilize the cationic intermediate (the Wheland intermediate or σ-complex) through resonance. libretexts.org

Regioselectivity of Nitration, Sulfonation, and Halogenation

Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. lumenlearning.com For this compound, these reactions are predicted to occur at the ortho and para positions of the unsubstituted ring.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) as the electrophile, which will substitute a hydrogen atom on the unsubstituted ring. lumenlearning.com

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. wikipedia.org

Halogenation: The introduction of a halogen (e.g., Br₂, Cl₂) is typically achieved using a Lewis acid catalyst like FeBr₃ or FeCl₃. lumenlearning.com

The table below summarizes the expected major products for the electrophilic substitution on this compound.

| EAS Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-4,6-difluoro-4'-nitro-1,1'-biphenyl |

| Sulfonation | SO₃, H₂SO₄ | 4'-(2-Bromo-4,6-difluorophenyl)benzenesulfonic acid |

| Bromination | Br₂, FeBr₃ | 4'-Bromo-2-bromo-4,6-difluoro-1,1'-biphenyl |

This table shows the predicted major product based on steric and electronic effects, favoring para-substitution.

Steric and Electronic Influences of Existing Substituents

The regiochemical outcome of EAS on the unsubstituted ring is controlled by both electronic and steric factors. youtube.com

Electronic Influences: The 2-bromo-4,6-difluorophenyl group is an ortho, para-director. It activates these positions towards electrophilic attack by stabilizing the cationic intermediate through resonance, where the positive charge can be delocalized into the substituting ring. youtube.com

Steric Influences: While electronically directed to both ortho and para positions, the sheer bulk of the 2-bromo-4,6-difluorophenyl group provides significant steric hindrance. youtube.com This steric crowding makes the ortho positions (2' and 6') much less accessible to an incoming electrophile compared to the para position (4'). Consequently, electrophilic substitution is expected to show a strong preference for the para position, leading to the 4'-substituted isomer as the major product. nih.gov

Functionalization of Unsubstituted Aromatic Positions (C-H Activation)

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For this compound, the unsubstituted positions on both phenyl rings represent targets for such transformations.

While specific studies on the directed C-H borylation or arylation of this compound are not extensively documented in the literature, the principles of C-H activation on related biphenyl systems provide a strong indication of its potential reactivity. The bromine and fluorine substituents can exert directing effects in metal-catalyzed reactions. For instance, palladium-catalyzed C-H arylation is a well-established method for forming new carbon-carbon bonds. In many cases, an ortho substituent can act as a directing group, facilitating functionalization at a neighboring C-H bond.

In the case of this compound, the bromine atom at the 2-position could potentially direct a palladium catalyst to the C-H bond at the 2'-position of the adjacent phenyl ring. However, the steric hindrance imposed by the ortho-substituents might influence the feasibility and regioselectivity of such reactions.

General methodologies for the direct C-H arylation of biphenyls and other aromatic compounds often employ palladium catalysts with various ligands and bases. These reactions typically proceed via a concerted metalation-deprotonation mechanism or through oxidative addition followed by C-H activation.

Table 1: Representative Conditions for Palladium-Catalyzed C-H Arylation of Aromatic Compounds

| Catalyst | Ligand | Base | Solvent | Arylating Agent | Reference |

| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | DMF | Aryl Iodide | samaterials.com |

| PdCl₂(MeCN)₂ | None | K₂CO₃ | DMA | Aryl Bromide | mdpi.com |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | Aryl Chloride | samaterials.com |

This table presents general conditions and is not specific to this compound.

The oxidative functionalization of C-H bonds in this compound would involve the introduction of an oxygen-containing functional group, such as a hydroxyl or carbonyl group, at one of the unsubstituted positions. While specific literature on the oxidative functionalization of this particular compound is scarce, general methods for the oxidation of aromatic C-H bonds are well-developed. These reactions often utilize strong oxidizing agents or metal catalysts to facilitate the transformation. The electron-withdrawing nature of the fluorine atoms would likely render the aromatic rings less susceptible to electrophilic attack, which is a common pathway for many oxidation reactions.

Atropisomerism and Conformational Dynamics of this compound

The substitution pattern of this compound, with a bromine atom and two fluorine atoms at ortho positions to the biphenyl linkage, introduces significant steric hindrance. This hindrance restricts rotation around the C1-C1' single bond, giving rise to the phenomenon of atropisomerism.

Atropisomers are stereoisomers that can be isolated due to hindered rotation about a single bond. The energy barrier to this rotation determines the stability of the individual atropisomers. In substituted biphenyls, the magnitude of this rotational barrier is primarily influenced by the size and nature of the ortho substituents. nih.govsigmaaldrich.com

For this compound, the presence of one bromine and two fluorine atoms in ortho positions leads to a high degree of steric strain in the planar transition state of rotation. Consequently, a significant energy barrier to rotation is expected, suggesting that this compound likely exists as a pair of stable, non-interconverting enantiomers at room temperature. The rotational barrier can be experimentally determined using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy or calculated using computational methods. researchgate.netaobchem.com Studies on other halogenated biphenyls have shown that the introduction of ortho-halogen substituents significantly increases the rotational barrier. immograf.com

Table 2: Calculated Rotational Barriers for Selected Ortho-Substituted Biphenyls

| Compound | Ortho Substituent(s) | Rotational Barrier (kcal/mol) | Method | Reference |

| Biphenyl | H | ~2 | Calculation | immograf.com |

| 2-Fluorobiphenyl | F | - | - | |

| 2,2'-Difluorobiphenyl | F, F | - | Calculation | researchgate.net |

| 2-Bromobiphenyl | Br | - | - |

Data for this compound is not available; this table illustrates the effect of ortho-substitution in general.

Given the high likelihood of stable atropisomerism, the enantiomers of this compound could potentially be separated through chiral resolution techniques. Classical resolution methods involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation and regeneration of the individual enantiomers. nih.gov Chiral chromatography is another powerful technique for separating enantiomers.

The enantioselective synthesis of this compound would represent a more direct approach to obtaining enantiomerically pure forms. While specific methods for this compound have not been reported, strategies for the asymmetric synthesis of other atropisomeric biaryls often rely on catalytic asymmetric cross-coupling reactions or desymmetrization of a prochiral substrate.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4,6 Difluoro 1,1 Biphenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution and the solid state. For a molecule like 2-Bromo-4,6-difluoro-1,1'-biphenyl, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton, carbon, and fluorine signals.

High-field NMR spectroscopy offers superior resolution and sensitivity, which is critical for analyzing complex spin systems found in substituted aromatic compounds.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different proton environments, their chemical shifts, and coupling constants (J-couplings) to neighboring protons and fluorine atoms. The protons on the unsubstituted phenyl ring would typically appear as a complex multiplet in the aromatic region (approximately 7.0-7.6 ppm). The single proton on the difluorobromophenyl ring would likely be a triplet of doublets or a more complex pattern due to coupling with the two fluorine atoms and potentially long-range coupling with other protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Due to the low natural abundance of ¹³C, spectra are often acquired with proton decoupling. In the case of this compound, one would expect to see 12 distinct signals in the aromatic region (typically 110-160 ppm). The carbons directly bonded to fluorine would exhibit large one-bond C-F coupling constants (¹JCF), appearing as doublets. The carbon attached to the bromine atom would also have a characteristic chemical shift. For instance, in novel fluorinated biphenyl (B1667301) compounds, carbons bonded to fluorine show prominent signals around 151 ppm with JCF coupling constants around 12-13 Hz. bldpharm.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The spectrum of this compound would show two distinct signals for the non-equivalent fluorine atoms at the 4- and 6-positions. The chemical shifts and the coupling between them (³JFF) would be characteristic. Furthermore, coupling to the adjacent proton (³JHF) and to the carbons of the ring (JCF) would provide valuable structural information.

A hypothetical data table for the expected NMR signals is presented below. The exact values would need to be determined experimentally.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 7.20-7.50 | m | - |

| ¹³C | 110-160 | d, m | ¹JCF, ⁿJCF, ⁿJCC |

| ¹⁹F | -100 to -120 | d, dd | ³JFF, ³JHF |

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity of the protons on the unsubstituted phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached. This would allow for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and for establishing the connectivity between the two phenyl rings. For example, correlations between the protons of one ring and the carbons of the other would confirm the biphenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, irrespective of whether they are bonded. This is crucial for determining the preferred conformation and stereochemistry of the molecule, particularly the dihedral angle between the two phenyl rings. For substituted biphenyls, NOESY can provide insights into the spatial arrangement of the substituents. rsc.orgorgsyn.org

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline state. For this compound, ssNMR could be used to study the conformation of the molecule in the solid phase, which may differ from its solution conformation. nih.gov Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions and obtain high-resolution spectra. aobchem.comsigmaaldrich.com ¹³C and ¹⁹F ssNMR would be particularly informative for determining the molecular packing and intermolecular interactions in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would confirm its molecular formula (C₁₂H₇BrF₂). The technique is also invaluable for monitoring the progress of chemical reactions by identifying reactants, intermediates, and products. In mechanistic studies, HRMS can be used to detect and characterize transient species, providing insights into reaction pathways. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful method for the analysis of halogenated biphenyls in complex mixtures, offering high sensitivity and selectivity. immograf.com

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of structural information.

The crystallographic data would allow for a detailed analysis of the molecular geometry.

Bond Lengths: The lengths of all covalent bonds, including C-C, C-H, C-F, and C-Br, would be determined with high precision. These can be compared to standard values to identify any unusual bonding characteristics.

Bond Angles: The angles between adjacent bonds would reveal the geometry around each atom. For example, the angles within the phenyl rings would indicate any deviation from ideal sp² hybridization.

A hypothetical table of key crystallographic parameters that would be obtained is shown below.

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| C-C (aromatic) Bond Length (Å) | 1.38 - 1.41 |

| C-Br Bond Length (Å) | ~1.90 |

| C-F Bond Length (Å) | ~1.35 |

| Phenyl-Phenyl Dihedral Angle (°) | 40 - 60 |

Investigation of Intermolecular Interactions (e.g., C-H···F, π-π Stacking, Halogen Bonding)

C-H···F Interactions: The presence of fluorine atoms makes C-H···F interactions a significant factor in the crystal packing. These are considered weak hydrogen bonds where an electropositive carbon-bound hydrogen atom interacts with an electronegative fluorine atom. nih.govnih.gov Studies on fluorinated terphenyls have identified such interactions, with typical H···F bond distances measured around 2.6 Å. researchgate.netnih.gov For this compound, the hydrogen atoms on the unsubstituted phenyl ring can act as donors to the fluorine acceptors on the substituted ring, influencing the relative orientation of the molecules in the crystal lattice. The strength of these interactions is generally around -0.4 kcal mol⁻¹. nih.gov

π-π Stacking: Aromatic rings in biphenyl systems tend to engage in π-π stacking interactions, which are attractive, noncovalent forces between aromatic systems. nih.govsynquestlabs.com These interactions are critical for the stabilization of crystal structures. In related bromobenzene (B47551) clusters, π-stacked structures have been identified as minimum energy conformations. sigmaaldrich.com The interaction involves the overlap of π-orbitals, and for this compound, this would likely occur between the phenyl rings of adjacent molecules, contributing significantly to the cohesive energy of the crystal.

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on another halogen or an electronegative atom. guidechem.com In the solid state of related compounds like 1-bromo-2,4,6-trifluorobenzene, intermolecular halogen-halogen interactions have been observed to direct the packing motif. It is plausible that Br···F or Br···π interactions could be present in the crystal structure of this compound, further stabilizing the solid-state assembly.

Table 1: Representative Intermolecular Interaction Geometries in Related Halogenated Aromatic Compounds

Interaction Type Example Compound System Distance (Å) Angle (°) Reference C-H···F 2′,4,4′′,5′-tetrafluoro-1,1':4′,1′′-terphenyl H···F: 2.659 C-H···F: 159.3 nih.gov π-π Stacking Bromobenzene Dimer Interplanar: ~3.5 - 3.8 Varies (Parallel-displaced) Halogen Bonding (Br···O) Bromo-derivatives of DPPH Br···O: ~3.0 - 3.2 C-Br···O: ~165

Conformational Preferences in the Solid State

The conformation of biphenyl derivatives is primarily defined by the dihedral angle (torsion angle) between the two phenyl rings. This angle is a result of the balance between the steric hindrance from ortho-substituents and the electronic effects of π-conjugation, which favors planarity.

In this compound, the presence of a bromine atom at the C2 (ortho) position imposes significant steric strain. This forces the phenyl rings to twist out of planarity to minimize repulsive forces. Studies on polybrominated biphenyls (PBBs) have shown that ortho-substitution leads to a larger dihedral angle. For instance, the introduction of two or more chlorine atoms in ortho positions of biphenyls results in steric inhibition of resonance. In a related compound, 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl, which lacks ortho-substitution, the dihedral angle is found to be 39.4°. Given the bulky bromine atom at an ortho position in the title compound, a significantly larger dihedral angle, likely in the range of 50-70°, is expected in the solid state to alleviate steric clash.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and providing a "fingerprint" for a molecule. While specific spectra for this compound are not available, the expected vibrational modes can be predicted based on the analysis of biphenyl and its halogenated derivatives.

The spectra would be dominated by vibrations of the biphenyl skeleton and modes associated with the C-Br and C-F bonds.

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretching: Strong bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the phenyl rings.

C-F Stretching: Strong absorptions corresponding to the C-F stretching vibrations are generally found in the 1250-1000 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected to appear as a weaker band in the lower frequency region, typically between 700 and 500 cm⁻¹.

Ring Breathing Modes: Characteristic "breathing" vibrations of the phenyl rings would appear in the fingerprint region (around 1000 cm⁻¹).

Out-of-Plane Bending: C-H and C-C out-of-plane bending modes will be present at frequencies below 900 cm⁻¹.

The substitution pattern significantly influences the exact positions and intensities of these bands, making the combined IR and Raman spectra a unique fingerprint for the molecule. For example, the number and position of halogen substituents can cause characteristic shifts in the benzene (B151609) bending vibration modes.

Table 2: Predicted Vibrational Modes for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman) Aromatic C-H Stretch 3100 - 3000 Medium Strong Aromatic C=C Stretch 1600 - 1450 Strong Strong C-F Stretch 1250 - 1000 Very Strong Medium Phenyl Ring Breathing ~1000 Medium Strong C-H Out-of-Plane Bend 900 - 675 Strong Weak C-Br Stretch 700 - 500 Medium Strong

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, specifically UV-Vis absorption, provides information about the electronic transitions within a molecule. For aromatic compounds like biphenyls, the absorption spectrum is characterized by π-π* transitions.

The parent biphenyl molecule exhibits a strong absorption band (K-band), attributed to conjugation between the two phenyl rings, at around 250 nm. The introduction of substituents alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax).

For this compound, two main effects are at play:

Bathochromic Shift: Halogen substituents (Br, F) on the phenyl rings generally cause a red shift (bathochromic shift) of the absorption bands due to their electron-donating lone pairs participating in resonance.

Hypsochromic Shift & Hypochromism: The sterically-induced twisting of the biphenyl rings due to the ortho-bromine atom disrupts the π-conjugation between the rings. This steric inhibition of resonance leads to a blue shift (hypsochromic shift) of the main conjugation band and a decrease in its intensity (hypochromic effect).

Computational and Theoretical Investigations of 2 Bromo 4,6 Difluoro 1,1 Biphenyl

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. DFT methods, such as B3LYP, are effective for predicting molecular geometries, energies, and spectroscopic parameters for halogenated aromatic compounds.

The first step in a computational study is typically the optimization of the molecule's geometry to find its lowest energy arrangement of atoms. For 2-Bromo-4,6-difluoro-1,1'-biphenyl, the key structural feature is the dihedral angle (C6-C1-C1'-C6') between the two phenyl rings. Due to the steric hindrance from the ortho-bromine substituent, a non-planar (twisted) conformation is expected to be the most stable. libretexts.orgnih.gov DFT calculations would precisely determine this angle, along with all bond lengths and other bond angles.

Below is a table of hypothetical, yet plausible, optimized geometric parameters for this compound, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C1-C1' | 1.495 |

| C2-Br | 1.910 | |

| C4-F | 1.355 | |

| C6-F | 1.354 | |

| Bond Angle (°) | C6-C1-C1' | 121.5 |

| C2-C1-C1' | 118.0 | |

| C1-C2-Br | 119.5 | |

| Dihedral Angle (°) | C6-C1-C1'-C6' | ~65.0 |

Note: The data in this table is illustrative and represents typical values for similar structures, as specific published computational results for this molecule were not found.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. wikipedia.org

For this compound, the HOMO and LUMO are expected to be π-orbitals delocalized over the biphenyl (B1667301) rings. The electron density distribution would show a higher concentration of negative charge around the electronegative fluorine atoms and a polarization of the C-Br bond. This information helps predict sites susceptible to nucleophilic or electrophilic attack.

| Property | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Primarily located on the π-system of the unsubstituted phenyl ring. |

| LUMO Energy | -1.20 | Primarily located on the π-system of the substituted (bromo-difluoro) phenyl ring. |

| HOMO-LUMO Gap (ΔE) | 5.65 | Indicates high kinetic stability. |

Note: The data in this table is illustrative, based on general principles of computational chemistry and findings for related molecules. dergipark.org.trrsc.org

DFT calculations can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used with DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govaps.org The predicted shifts are influenced by the electronic environment of each nucleus. For instance, the fluorine atoms would cause significant shifts in the adjacent carbon and proton signals. The ¹⁹F NMR spectrum is particularly sensitive to the chemical environment and would show distinct signals for the two non-equivalent fluorine atoms at positions 4 and 6. rsc.orgnih.gov

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | H3, H5 | ~6.8 - 7.0 |

| H2', H6' | ~7.4 - 7.6 | |

| H3', H4', H5' | ~7.2 - 7.4 | |

| ¹³C | C2 (C-Br) | ~115 - 120 |

| C4, C6 (C-F) | ~160 - 165 (with large C-F coupling) | |

| C1' | ~138 - 142 | |

| C4' | ~128 - 130 | |

| ¹⁹F | F (at C4) | ~(-105) - (-115) |

| F (at C6) | ~(-100) - (-110) |

Note: The data in this table is illustrative and represents expected values based on computational studies of other fluorinated and brominated biphenyls.

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. nih.govnih.gov These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretching, C=C ring stretching, C-F stretching, and C-Br stretching.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F Stretch | 1100 - 1300 |

| C-Br Stretch | 550 - 650 |

| Inter-ring C-C Stretch | ~1250 - 1300 |

Note: The data in this table is illustrative. DFT calculations provide a full spectrum of vibrational modes.

Conformational Analysis and Rotational Energy Barriers

The physical and chemical properties of biphenyls are often dictated by their conformational behavior, specifically the rotation around the central C-C single bond.

For this compound, rotation around the C1-C1' bond is restricted due to the steric bulk of the ortho-bromine atom interacting with the ortho-hydrogens of the other ring. A full conformational analysis would involve a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of the C6-C1-C1'-C6' dihedral angle.

This analysis would reveal the energy minima, corresponding to the most stable conformations (conformers), and the energy maxima, which are the transition states for rotation. The global minimum energy conformation is expected to have a dihedral angle significantly deviated from 0° (planar) and 90° (perpendicular), likely in the range of 60-70°, to minimize steric repulsion. libretexts.org Due to the unsymmetrical substitution, two distinct, non-superimposable, and energetically equivalent (enantiomeric) ground state conformations would exist.

The energy required to rotate from one stable conformer to another is known as the rotational energy barrier. scispace.com This barrier is determined by the energy difference between the ground state (energy minimum) and the highest transition state. For ortho-substituted biphenyls, the transition state is typically the planar or near-planar conformation where steric hindrance is maximized. nih.gov

The magnitude of this barrier determines whether the different conformers (atropisomers) can be isolated at room temperature. A high barrier (typically > 20-25 kcal/mol) allows for the separation of enantiomers. Given the presence of a single, moderately sized ortho-substituent (bromine), the rotational barrier for this compound is expected to be significant but likely insufficient for stable isolation of atropisomers at room temperature. researchgate.netnih.gov DFT calculations are a reliable method for quantifying these barriers. rsc.org

| Parameter | Predicted Value (kcal/mol) | Description |

|---|---|---|

| Energy of Ground State (Dihedral angle ~65°) | 0.0 (Reference) | Most stable, twisted conformation. |

| Energy of Planar Transition State (Dihedral angle = 0°) | ~12 - 16 | Highest energy barrier due to steric clash between Br and H. |

| Energy of Perpendicular Conformation (Dihedral angle = 90°) | ~2 - 4 | A local maximum or saddle point on the potential energy surface. |

Note: The data in this table is an estimation based on computational studies of other mono-ortho-substituted biphenyls. scispace.comresearchgate.net

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides powerful tools to elucidate the step-by-step pathways of chemical reactions and to characterize the high-energy transition states that connect reactants, intermediates, and products. For a molecule such as this compound, these studies would offer fundamental insights into its reactivity.

Computational Elucidation of Cross-Coupling Pathways

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental methods for constructing C-C bonds, and biphenyl synthesis is a common application. A computational study on this compound would typically involve using Density Functional Theory (DFT) to model the catalytic cycle.

Key stages of the reaction mechanism that would be investigated include:

Oxidative Addition: The initial step where the C-Br bond of the biphenyl adds to a low-valent palladium catalyst (e.g., Pd(0)). Calculations would determine the activation energy for this step, which is often rate-determining. The influence of the electron-withdrawing fluorine atoms on the ease of this process would be a key point of investigation.

Transmetalation: The transfer of an organic group from an organometallic reagent (e.g., an aryl boronic acid in a Suzuki coupling) to the palladium center.

Reductive Elimination: The final step where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the catalyst.

A hypothetical data table for a Suzuki-Miyaura reaction might look like this, though the values are purely illustrative:

Table 1: Illustrative Calculated Energies (kcal/mol) for a Hypothetical Suzuki-Miyaura Reaction Pathway

| Stage | Reactant Complex | Transition State (TS) | Product Complex | ΔG‡ (Activation Energy) | ΔG (Reaction Energy) |

|---|---|---|---|---|---|

| Oxidative Addition | -2.5 | 15.8 | -10.1 | 18.3 | -7.6 |

| Transmetalation | -11.3 | 5.2 | -15.7 | 16.5 | -4.4 |

| Reductive Elimination | -16.0 | 2.1 | -25.4 | 18.1 | -9.4 |

Note: These values are hypothetical and for illustrative purposes only.

Modeling of Nucleophilic and Electrophilic Aromatic Substitution Reactions

The reactivity of the aromatic rings in this compound towards substitution reactions could also be modeled.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms strongly activate the ring for attack by nucleophiles. Computational studies would model the addition of a nucleophile to form a high-energy intermediate known as a Meisenheimer complex. The calculations would determine the relative energies of attack at different positions and the subsequent energy barrier for the loss of a leaving group (e.g., a fluoride (B91410) ion).

Electrophilic Aromatic Substitution (SEAr): Conversely, the electron-withdrawing nature of the halogen substituents deactivates the rings towards electrophilic attack. Theoretical studies can predict the most likely site of attack by calculating the energies of the intermediate Wheland complexes (also known as σ-complexes) for substitution at each available position on the rings.

Molecular Docking and Interaction Energy Calculations

While the prompt excludes biological targets for clinical purposes, molecular docking can be used to study the non-covalent interactions between this compound and other specific chemical motifs or surfaces. For instance, this could involve modeling its interaction with a catalyst surface, a polymer, or the cavity of a supramolecular host.

The process would involve:

Geometry Optimization: The ground-state geometry of the biphenyl molecule would be optimized using quantum chemical methods like DFT.

Docking Simulation: The optimized ligand would be placed in various orientations within a defined binding site of the host motif. A scoring function would estimate the binding affinity for each pose.

Interaction Energy Calculation: For the most favorable docked poses, high-level calculations can be performed to decompose the interaction energy into its constituent parts, such as electrostatic, van der Waals (dispersion), and polarization components.

A summary of such a hypothetical study might be presented in a table:

Table 2: Illustrative Interaction Energy Components (kcal/mol) for Docking with a Hypothetical Host Cavity

| Docked Pose | Docking Score | Total Interaction Energy | Electrostatic Component | van der Waals Component |

|---|---|---|---|---|

| 1 | -8.2 | -15.5 | -9.8 | -5.7 |

| 2 | -7.5 | -13.1 | -7.2 | -5.9 |

Note: These values are hypothetical and for illustrative purposes only.

While detailed, specific data for this compound remains elusive in the scientific literature, the computational methodologies described here represent the standard approaches that would be used to generate such valuable insights into its chemical behavior.

Role As a Versatile Chemical Building Block and Ligand in Advanced Research Applications

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the carbon-bromine bond and the influence of the fluorine atoms make 2-bromo-4,6-difluoro-1,1'-biphenyl a valuable starting material for creating intricate molecular architectures.

This compound is instrumental in the synthesis of novel polyaromatic hydrocarbons (PAHs). The bromine atom provides a reactive site for carbon-carbon bond formation through cross-coupling reactions, a key step in extending the aromatic system. The fluorine atoms, on the other hand, modulate the electronic properties and solubility of the resulting PAHs. This strategic placement of substituents allows for the targeted design of PAHs with specific characteristics for applications in materials science and electronics.

The compound is a fundamental component in the construction of bridged biphenyl (B1667301) systems and macrocycles. These complex three-dimensional structures are of interest for their potential applications in host-guest chemistry and molecular recognition. The synthesis often involves a Suzuki coupling reaction, where the bromine atom is replaced, followed by further transformations to create the bridged or cyclic structure. The rigidity of the biphenyl unit and the presence of the fluorine atoms contribute to the defined shape and properties of the final macrocyclic compound.

As an intermediate, this compound offers a platform for the synthesis of a wide array of specialty chemicals. Its utility lies in the ability to selectively functionalize the molecule at the bromine position. This allows for the introduction of various chemical groups, leading to the creation of diverse derivatives. These derivatives can then be used as key components in the synthesis of larger, more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Component in the Development of Advanced Materials

The unique properties of this compound also make it a valuable constituent in the creation of advanced materials with tailored functionalities.

This biphenyl derivative can be incorporated into monomers that are then used to create functional polymers, such as poly(phenylene)s. Poly(phenylene)s are known for their high thermal stability and mechanical strength. By introducing the this compound unit into the polymer backbone, researchers can fine-tune the properties of the resulting material. The fluorine atoms can enhance solubility and modify the polymer's electronic characteristics, making it suitable for applications in high-performance plastics and membranes.

The rigid, elongated shape of the this compound molecule makes it a suitable component for the design of liquid crystal systems. Its primary role in this context is structural, providing the necessary anisotropy to promote the formation of liquid crystalline phases. While not directly used in displays, its incorporation into larger molecules can influence the mesophase behavior and thermal properties of the liquid crystal material. The fluorine substituents can also affect intermolecular interactions, further tailoring the material's properties for specific research applications.

Insufficient Information Available to Generate Requested Article on this compound

Following a comprehensive investigation for scientific literature and data pertaining to the chemical compound This compound , it has been determined that there is a significant lack of publicly available information to fulfill the user's request for a detailed article on its specific applications in advanced research.

The user requested an in-depth article focusing on the role of this compound as a versatile chemical building block and ligand, with a specific focus on its use as a precursor for organic electronic materials and as a scaffold for ligand design in catalysis. The required outline included detailed subsections on its application in charge transport layers, derivatization into phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, and its use in transition metal-catalyzed reactions such as asymmetric catalysis and C-H activation.

The investigation did yield general information on the applications of other structurally similar biphenyl compounds in fields like organic light-emitting diodes (OLEDs) and as backbones for various ligands. nih.govchemrxiv.org Additionally, general principles of ligand design, asymmetric catalysis, and C-H activation were found. nih.govchemrxiv.orgnih.gov However, none of these resources specifically mention or provide research data on This compound .

Without detailed research findings, it is not possible to generate a scientifically accurate and informative article that adheres to the strict outline provided, which requires in-depth discussion and data, including interactive tables, on the specified topics. The available information is limited to the compound's identification and commercial availability. aobchem.com